molecular formula C11H14BrNO2 B6293202 tert-Butyl 5-bromo-6-methylpicolinate CAS No. 2404734-24-1

tert-Butyl 5-bromo-6-methylpicolinate

Cat. No. B6293202
CAS RN: 2404734-24-1
M. Wt: 272.14 g/mol
InChI Key: BEULOLBWBKHNCB-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-6-methylpicolinate (TBBM) is a brominated derivative of pyridine, a heterocyclic aromatic compound . It has been studied for its potential use in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst.


Synthesis Analysis

The synthesis of tert-Butyl 5-bromo-6-methylpicolinate can be achieved through a three-step process involving bromination, alkylation, and esterification reactions. The starting materials include 5-methylpyridine, tert-butyl bromoacetate, sodium hydroxide, potassium carbonate, methyl iodide, acetic acid, and diethyl ether.


Molecular Structure Analysis

The molecular formula of TBBM is C11H14BrNO2 . Its InChI code is 1S/C11H14BrNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 .


Physical And Chemical Properties Analysis

TBBM has a molecular weight of 272.14 . It is a liquid at room temperature . The predicted boiling point is 331.0±37.0 °C, and the predicted density is 1.343±0.06 g/cm3 .

Safety and Hazards

TBBM is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl 5-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEULOLBWBKHNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-6-methylpicolinate

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